CFI-400945: A Selective PLK4 Inhibitor for Cancer Therapy
CFI-400945: A Selective PLK4 Inhibitor for Cancer Therapy
An In-depth Technical Guide
Introduction
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a pivotal role in centriole duplication, a process essential for the formation of the mitotic spindle and the maintenance of genomic stability.[1][2] Dysregulation of PLK4 activity is frequently observed in various cancers and is associated with centrosome amplification, chromosomal instability, and tumorigenesis.[3][4] This has positioned PLK4 as a compelling target for anticancer drug development. CFI-400945 is a first-in-class, orally bioavailable, and highly potent small-molecule inhibitor of PLK4.[5][6] This technical guide provides a comprehensive overview of CFI-400945, including its mechanism of action, selectivity, preclinical and clinical data, and detailed experimental protocols for its evaluation.
Mechanism of Action
CFI-400945 is an ATP-competitive inhibitor of PLK4.[5][7] By binding to the ATP-binding pocket of the PLK4 kinase domain, it blocks the phosphorylation of PLK4 substrates, thereby inhibiting its catalytic activity.[4] The primary consequence of PLK4 inhibition by CFI-400945 is the disruption of centriole duplication.[6] This leads to a cascade of cellular events, including mitotic defects, such as the formation of monopolar or multipolar spindles, which can result in aneuploidy and ultimately trigger cell cycle arrest and apoptosis.[6][8]
Interestingly, CFI-400945 exhibits a bimodal effect on centriole numbers depending on its concentration. At low concentrations, it can lead to an increase in centriole numbers (centriole amplification), whereas at higher concentrations, it completely inhibits centriole duplication, leading to a reduction in centriole numbers.[8][9] This paradoxical effect is thought to be due to the partial inhibition of PLK4's autophosphorylation-mediated degradation at lower doses, leading to its accumulation and hyperactivity.[9]
Data Presentation
Kinase Selectivity Profile
CFI-400945 is a highly selective inhibitor of PLK4. The following table summarizes its inhibitory activity against a panel of kinases.
| Kinase | IC50 (nM) | Ki (nM) | Reference |
| PLK4 | 2.8 | 0.26 | [5][7] |
| Aurora B | 98 | - | [7] |
| TrkA | 6 | - | [5] |
| TrkB | 9 | - | [5] |
| Tie2/TEK | 22 | - | [5] |
| PLK1 | >50,000 | - | [5] |
| PLK2 | >50,000 | - | [5] |
| PLK3 | >50,000 | - | [5] |
| FGFR1 | <100 | - | [10] |
| FGFR2 | <100 | - | [10] |
| Abl (T315I) | <100 | - | [10] |
| Bmx | <100 | - | [10] |
| Ros | <100 | - | [10] |
Data compiled from multiple sources. "-" indicates data not available.
In Vitro Cellular Activity
CFI-400945 demonstrates potent anti-proliferative activity across a range of cancer cell lines.
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| HCT116 | Colon Cancer | 4 | [5] |
| HCC1954 | Breast Cancer | 5 | [5] |
| A549 | Lung Cancer | 5 | [5] |
| MDA-MB-468 | Breast Cancer | 14-165 | [2] |
| MCF-7 | Breast Cancer | 14-165 | [2] |
| MDA-MB-231 | Breast Cancer | 14-165 | [2] |
GI50: 50% growth inhibition concentration.
In Vivo Efficacy in Xenograft Models
CFI-400945 has demonstrated significant anti-tumor activity in various patient-derived and cell-line-derived xenograft models.
| Cancer Type | Xenograft Model | Dosing Regimen | Outcome | Reference |
| Pancreatic Cancer | Patient-Derived | 7.5 mg/kg, daily | Reduced tumor growth, increased survival | [1][11] |
| Breast Cancer | MDA-MB-468 (PTEN null) | 3 mg/kg and 9.4 mg/kg | Significant tumor growth inhibition | [12] |
| Breast Cancer | MDA-MB-231 (PTEN WT) | 9.4 mg/kg | Comparable activity to PTEN null at high dose | [12] |
| Lung Cancer | Syngeneic murine lung cancer | 3 mg/kg or 7.5 mg/kg, daily | Dose-dependent suppression of tumor growth | [8] |
| Colorectal Cancer | HCT116 (PTEN null) | Intermittent oral dosing | Effective tumor growth inhibition | [5] |
| Atypical Teratoid/Rhabdoid Tumor (AT/RT) | Intracranial xenografts | Not specified | Reduced tumor growth, extended survival | [12] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This assay is designed to measure the ability of CFI-400945 to inhibit the enzymatic activity of PLK4.
Materials:
-
Recombinant human PLK4 enzyme
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP
-
CFI-400945
-
Kinase reaction buffer (e.g., HEPES, MgCl2, DTT, BSA)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of CFI-400945 in DMSO.
-
In a 384-well plate, add the kinase, substrate, and CFI-400945 to the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and quantify the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each concentration of CFI-400945 relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.[13]
Cell Viability Assay (Sulforhodamine B Assay)
This protocol describes a method to determine the effect of CFI-400945 on the viability of adherent cancer cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HCT116)
-
Complete culture medium
-
CFI-400945
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
96-well plates
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of CFI-400945 for 72-96 hours.[14]
-
Fix the cells by adding 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.[15]
-
Wash the plates five times with water and allow them to air-dry.[5]
-
Stain the cells with 100 µL of 0.4% SRB solution for 30 minutes at room temperature.[5]
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air-dry.[5]
-
Solubilize the protein-bound dye by adding 200 µL of 10 mM Tris base solution to each well.[15]
-
Measure the absorbance at 510 nm using a microplate reader.[16]
-
Calculate the percentage of cell growth inhibition relative to untreated control cells.
In Vivo Xenograft Study (General Protocol)
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of CFI-400945 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line (e.g., MDA-MB-231) or patient-derived tumor tissue
-
Matrigel (optional)
-
CFI-400945 formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 million cells in a 1:1 mixture of serum-free medium and Matrigel) into the flank of each mouse.[17] For patient-derived xenografts (PDXs), implant a small tumor fragment subcutaneously.[18][19]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer CFI-400945 orally (e.g., daily at a specified dose) to the treatment group and the vehicle to the control group.[11]
-
Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified endpoint.[11]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[1]
Immunofluorescence for Centriole Counting
This protocol describes a method for visualizing and quantifying centrioles in cells treated with CFI-400945.
Materials:
-
U2OS cells
-
CFI-400945
-
Coverslips
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibody against a centriolar marker (e.g., anti-gamma-tubulin)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Seed U2OS cells on coverslips in a 24-well plate.
-
Treat the cells with different concentrations of CFI-400945 for 24-48 hours.
-
Fix the cells with 4% PFA for 10 minutes at room temperature.[20]
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 30 minutes.
-
Incubate the cells with the primary antibody overnight at 4°C.[20]
-
Wash the cells three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.[20]
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using mounting medium.[21]
-
Visualize the cells using a fluorescence microscope and count the number of centrioles (visualized as gamma-tubulin foci) per cell.[21][22]
Mandatory Visualizations
PLK4 Signaling Pathway and CFI-400945 Inhibition
Caption: PLK4 signaling and its inhibition by CFI-400945.
Experimental Workflow for In Vitro Evaluation of CFI-400945
Caption: In vitro evaluation workflow for CFI-400945.
Conclusion
CFI-400945 is a potent and selective PLK4 inhibitor with demonstrated anti-tumor activity in a variety of preclinical cancer models. Its mechanism of action, centered on the disruption of centriole duplication and the induction of mitotic catastrophe, provides a strong rationale for its clinical development. The enhanced efficacy observed in PTEN-deficient tumors suggests a potential biomarker-driven therapeutic strategy.[6] Ongoing and future clinical trials will further elucidate the therapeutic potential of CFI-400945 in the treatment of various solid and hematological malignancies. This technical guide provides a foundational resource for researchers and drug development professionals working with this promising anti-cancer agent.
References
- 1. Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. pnas.org [pnas.org]
- 9. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probe CFI-400945 | Chemical Probes Portal [chemicalprobes.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Patient-Derived Xenograft Models of Pancreatic Cancer: Overview and Comparison with Other Types of Models - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Immunofluorescence and live-cell Imaging [protocols.io]
- 21. Immunofluorescence and Cell Counting [protocols.io]
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